molecular formula C8H10BFO2 B1425911 (4-Fluoro-2,6-dimethylphenyl)boronic acid CAS No. 1392512-54-7

(4-Fluoro-2,6-dimethylphenyl)boronic acid

Cat. No. B1425911
CAS RN: 1392512-54-7
M. Wt: 167.98 g/mol
InChI Key: GNTWJIXJCKRFJD-UHFFFAOYSA-N
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Description

“(4-Fluoro-2,6-dimethylphenyl)boronic acid” is a chemical compound that can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .


Synthesis Analysis

The synthesis of “this compound” involves several steps. The compound has a CAS Number of 1392512-54-7 and a molecular weight of 167.98 . It is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H10BFO2 . The InChI code for this compound is 1S/C8H10BFO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,11-12H,1-2H3 .


Chemical Reactions Analysis

“this compound” is a valuable reagent in Suzuki-Miyaura coupling reactions. This powerful chemical reaction allows scientists to create carbon-carbon bonds between an aryl or vinyl boronic acid and a variety of organic halides or activated alkenes.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 167.98 g/mol . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .

Scientific Research Applications

Chemical Properties and Formation

  • (4-Fluoro-2,6-dimethylphenyl)boronic acid is involved in the formation of cationic rhodium complexes with new tetraarylpentaborates, a process characterized in orthorhombic space groups. This formation occurs through the reaction of (4-methoxyphenyl)boronic acid and (2,6-dimethylphenyl)boronic acid with an aryloxorhodium complex (Nishihara, Nara, & Osakada, 2002).

Influence on Properties of Phenylboronic Compounds

  • The electron-withdrawing character of fluorine atoms in fluoro-substituted boronic acids, like this compound, significantly influences their properties, such as acidity, hydrolytic stability, and spectroscopic properties. This impact is critical in applications ranging from organic synthesis to biological and medical fields (Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017).

Optimized Preparation Methods

  • An optimized preparation method for 2,6-Dimethylphenyl boronic acid, a compound closely related to this compound, involves the use of tributyl borate and Grignard reagent. This process considers temperature and reactant proportion influences, offering higher yields and moderate experimental conditions (Yong & Wei, 2007).

Applications in Sensing and Imaging

  • Boronic acids, including fluoro-substituted variants, are extensively used in creating sensitive and selective fluorescent sensors for biological active substances. Their ability to form cyclic complexes with cis-1,2- or 1,3-diols makes them valuable in detecting carbohydrates, bioactive substances, and ions, which is significant in disease prevention, diagnosis, and treatment (Huang et al., 2012).

Fluorine's Impact on Boronic Acid Stability

  • The stability of boronic acid derivatives, like this compound, under various conditions, is a subject of study. The addition of fluorine alters their reactivity, influencing their utility in a range of applications, including organic synthesis, sensing applications, and the development of therapeutics (Lacina, Skládal, & James, 2014).

Mechanism of Action

The boronic acid group in “(4-Fluoro-2,6-dimethylphenyl)boronic acid” makes it a valuable reagent in Suzuki-Miyaura coupling reactions. This powerful chemical reaction allows scientists to create carbon-carbon bonds between an aryl or vinyl boronic acid and a variety of organic halides or activated alkenes.

properties

IUPAC Name

(4-fluoro-2,6-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTWJIXJCKRFJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1392512-54-7
Record name (4-fluoro-2,6-dimethylphenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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